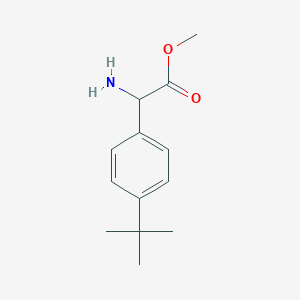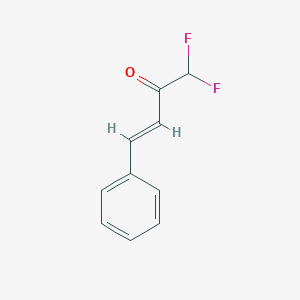![molecular formula C18H17ClN2O4 B13535155 2-[2-(4-Chlorobutanamido)benzamido]benzoic acid](/img/structure/B13535155.png)
2-[2-(4-Chlorobutanamido)benzamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Chlorobutanamido)benzamido]benzoic acid is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a chlorinated butanamido group attached to a benzamido benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorobutanamido)benzamido]benzoic acid typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamides like this compound often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be challenging for functionalized molecules . advancements in catalytic systems and reaction conditions have made it possible to produce these compounds more efficiently and sustainably.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorobutanamido)benzamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like HCl or H2SO4 for nucleophilic acyl substitution reactions , and oxidizing agents like sodium dichromate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
2-[2-(4-Chlorobutanamido)benzamido]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorobutanamido)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with various biological molecules, influencing their activity. For example, it may inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid
- 4-[(2S)-2-Benzamido-3-(4-hydroxyphenyl)propanamido]benzoic acid
Uniqueness
2-[2-(4-Chlorobutanamido)benzamido]benzoic acid is unique due to its chlorinated butanamido group, which imparts distinct chemical properties and reactivity compared to other benzamides
Properties
Molecular Formula |
C18H17ClN2O4 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-[[2-(4-chlorobutanoylamino)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O4/c19-11-5-10-16(22)20-14-8-3-1-6-12(14)17(23)21-15-9-4-2-7-13(15)18(24)25/h1-4,6-9H,5,10-11H2,(H,20,22)(H,21,23)(H,24,25) |
InChI Key |
XDKVVMYFRBIJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13535110.png)


![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)




